![molecular formula C17H17NO3S B5799319 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5799319.png)
2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid is a chemical compound commonly known as MTA. It is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the metabolism of methionine. MTA has been studied extensively for its potential applications in cancer research and treatment.
Wirkmechanismus
MTA inhibits 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid by binding to the enzyme's active site and forming a covalent bond with the catalytic nucleophile. This prevents the enzyme from hydrolyzing SAH, leading to its accumulation and depletion of SAM. The resulting hypomethylation can activate tumor suppressor genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
MTA has been shown to induce DNA hypomethylation and gene expression changes in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, MTA has been shown to enhance the efficacy of chemotherapy drugs in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
MTA has several advantages as a research tool, including its potency and specificity for 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid inhibition. However, its use is limited by its instability in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for MTA research, including:
1. Development of more stable analogs for use in clinical trials
2. Investigation of MTA's potential as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative disorders
3. Further exploration of MTA's mechanism of action and its effect on epigenetic regulation
4. Investigation of MTA's potential as a biomarker for cancer diagnosis and prognosis.
Synthesemethoden
MTA can be synthesized through a multi-step process involving the reaction of 2-amino-3-methylbenzoic acid with thionyl chloride, followed by acetylation and thioesterification with 4-methylbenzenethiol. The final product is obtained through a coupling reaction with N-protected glycine.
Wissenschaftliche Forschungsanwendungen
MTA has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. It works by inhibiting 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid, which leads to the accumulation of S-adenosylhomocysteine (SAH) and depletion of S-adenosylmethionine (SAM). This disrupts the methylation cycle, resulting in DNA hypomethylation and gene expression changes that can lead to cell death.
Eigenschaften
IUPAC Name |
2-methyl-3-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-11-6-8-13(9-7-11)22-10-16(19)18-15-5-3-4-14(12(15)2)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLSTRDYLFVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.